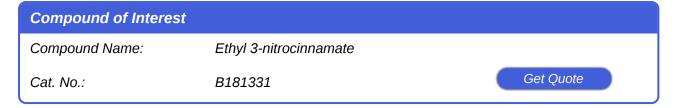


# What are the physicochemical properties of Ethyl 3-nitrocinnamate?

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 3-nitrocinnamate** 

This technical guide provides a comprehensive overview of the physicochemical properties of **Ethyl 3-nitrocinnamate**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes.

# **Chemical Identity and Structure**

**Ethyl 3-nitrocinnamate**, with the CAS number 5396-71-4, is an organic compound belonging to the cinnamate ester family.[1][2][3] Its structure consists of an ethyl ester group and a nitro group attached to the phenyl ring at the meta position. The IUPAC name for this compound is ethyl (E)-3-(3-nitrophenyl)prop-2-enoate.[2]

Table 1: Chemical Identifiers and Descriptors



Identifier/Descriptor	Value	Source	
IUPAC Name	ethyl (E)-3-(3- nitrophenyl)prop-2-enoate	[2]	
Synonyms	Ethyl m-nitrocinnamate, 3-(3- Nitrophenyl)-2-propenoic acid ethyl ester, NSC 4346	[1][2]	
CAS Number	5396-71-4	[1][2][3]	
Molecular Formula	C11H11NO4	[1][3][4]	
Molecular Weight	221.21 g/mol	[1][2][5]	
Canonical SMILES	CCOC(=O)/C=C/C1=CC(=CC= C1)INVALID-LINK[O-]	[2]	

| InChikey | QZEPRSLOWNHADS-VOTSOKGWSA-N |[2] |

# **Physicochemical Properties**

The physical and chemical properties of **Ethyl 3-nitrocinnamate** are crucial for its handling, application, and integration into various chemical processes. These properties have been determined through various experimental and computational methods.

Table 2: Tabulated Physicochemical Data



Property	Value	Unit	Source
Physical State	Solid	-	[6]
Melting Point	74 - 76	°C	[1][3][7]
Boiling Point	347	°C	[1][7]
Density	1.237	g/cm³	[1][7]
Flash Point	155	°C	[1][7]
Topological Polar Surface Area	72.1	Ų	[4][5]
Rotatable Bond Count	4	-	[4]
Hydrogen Bond Acceptor Count	4	-	[4]

| Storage Conditions | Sealed in a dry place, at room temperature. | - |[1][7] |

# **Spectral Information**

Spectroscopic data is essential for the structural elucidation and confirmation of **Ethyl 3-nitrocinnamate**. Key spectral data has been reported in various databases.

- ¹H NMR Spectroscopy: Proton NMR data is available for structural confirmation.[2]
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[3]
- Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[2][3]

# **Experimental Protocols**

The determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.



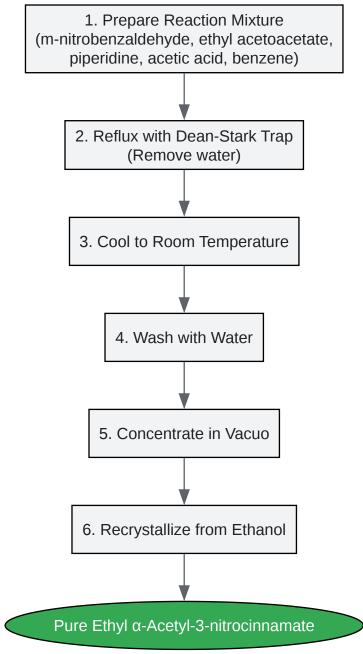
#### **Synthesis Protocol: Knoevenagel Condensation**

A common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation. While a specific protocol for **Ethyl 3-nitrocinnamate** is noted in older literature, a detailed procedure for a structurally similar compound, Ethyl  $\alpha$ -Acetyl-3-nitrocinnamate, illustrates the general approach.[1][8]

- Reactant Preparation: A reaction mixture is prepared containing m-nitrobenzaldehyde (1.0 mole), ethyl acetoacetate (1.0 mole), piperidine (4 mL), and glacial acetic acid (12 mL) in 200 mL of benzene.
- Reflux: The mixture is refluxed for approximately 2.5 hours. During this time, water is removed from the reaction using a Dean-Stark trap.[8]
- Cooling and Washing: The resulting dark brown solution is allowed to cool to room temperature. It is then washed several times with water.[8]
- Concentration: The organic layer is concentrated in vacuo, which yields a dark yellow solid.
   [8]
- Recrystallization: The crude solid is purified by recrystallization from ethanol to yield the final product.[8]



### Workflow for Knoevenagel Condensation



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Caption: General workflow for the synthesis of a cinnamate derivative.

#### **Determination of Melting Point**

The melting point is a critical parameter for assessing the purity of a solid compound.



- Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Vernier melt station.[9]
- Heating: The sample is heated at a controlled rate.
- Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range indicates the melting point.[9] For a pure compound, this range is typically narrow.

## **Determination of Boiling Point**

The boiling point of a liquid is determined using distillation.

- Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[9]
- Heating: The compound in the round-bottom flask is heated.
- Vaporization: As the liquid boils, its vapor rises. The thermometer bulb is positioned to accurately measure the temperature of the vapor.[9]
- Equilibrium: The temperature will rise and then stabilize at the liquid's boiling point as the vapor condenses and is collected. This stable temperature is recorded as the boiling point.[9]

#### **Determination of Solubility**

The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.[10]

- Saturation: An excess amount of **Ethyl 3-nitrocinnamate** is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
- Equilibration: The flask is sealed and agitated (shaken) at a constant temperature for an
  extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved
  and undissolved solute.[10]



- Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: The concentration of the solute in the clear, saturated solution is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.



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Caption: Experimental workflow for characterizing a chemical compound.

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